molecular formula C29H48N2O3S B1684313 Saridegib CAS No. 1037210-93-7

Saridegib

Cat. No. B1684313
M. Wt: 504.8 g/mol
InChI Key: HZLFFNCLTRVYJG-WWGOJCOQSA-N
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Description

Saridegib, also known as IPI-926 or Patidegib, is a Smoothened (SMO) antagonist . It inhibits downstream signaling, potentially resulting in decreased growth of tumors with dysregulation of Hedgehog pathway signaling . It is a unique, selective, and potent small molecule that targets the Shh pathway by inhibiting Smo .


Synthesis Analysis

Saridegib is a potent and specific inhibitor of SMO derived from cyclopamine . The synthesis of Saridegib involves a late-stage functionalization of cyclopamine . A kilogram-scale approach to the synthesis of Saridegib has been developed .


Molecular Structure Analysis

The molecular formula of Saridegib is C29H48N2O3S . It is a synthetic organic compound .


Chemical Reactions Analysis

The synthesis of Saridegib involves a late-stage functionalization of cyclopamine . This process is part of the chemical reactions involved in the production of Saridegib .


Physical And Chemical Properties Analysis

Saridegib is a white to off-white solid . Its molecular weight is 504.77 . It is stable under normal temperatures and pressures .

Scientific Research Applications

1. Saridegib in Cancer Treatment

Saridegib, also known as IPI-926, has shown notable applications in cancer research, particularly in the treatment of medulloblastoma, a malignant neuroectodermal brain cancer. In a study by Lee et al. (2012), the impact of saridegib on Sonic Hedgehog (Shh) pathway-driven medulloblastoma in mice was examined. Saridegib treatment led to significant tumor reduction and prolonged survival in these models. Importantly, the study revealed that saridegib induced tumor regression and reduced tumor-initiating capacity. Unlike other Smoothened (Smo) inhibitors, saridegib's resistance mechanism was not mutation-dependent, offering a unique advantage in treatment scenarios where other Smo inhibitors fail due to resistance.

2. Saridegib and Drug Resistance Mechanisms

Another crucial aspect of saridegib's scientific application lies in its interaction with drug resistance mechanisms. The same study by Lee et al. (2012) found that saridegib, as a P-glycoprotein (Pgp) substrate, could induce Pgp activity in treated tumors. This induction likely contributes to the emergence of drug resistance. Notably, saridegib remained active in cells resistant to another Smo inhibitor, GDC-0449, due to the D473H point mutation, highlighting its potential efficacy in cases where other treatments fail.

properties

IUPAC Name

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLFFNCLTRVYJG-WWGOJCOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146032
Record name Saridegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saridegib

CAS RN

1037210-93-7
Record name Patidegib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Patidegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patidegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saridegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PATIDEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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